molecular formula C107H140N22O34S2 B12387812 Biotin-Gastrin-1, human (1-17)

Biotin-Gastrin-1, human (1-17)

Cat. No.: B12387812
M. Wt: 2342.5 g/mol
InChI Key: YCAQMDCEUIHYPE-CNCIPMBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-Gastrin-1, human (1-17) is a biotinylated peptide corresponding to the first 17 amino acids of human gastrin-1. Gastrin-1 is a gastrointestinal hormone involved in the regulation of gastric acid secretion and gastrointestinal motility. The biotin label facilitates specific detection, purification, and analysis of the peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-Gastrin-1, human (1-17) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation is typically performed at the N-terminus of the peptide. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Biotin-Gastrin-1, human (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple steps, including HPLC and lyophilization, to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-Gastrin-1, human (1-17) primarily undergoes biotinylation reactions, which involve the attachment of biotin to the peptide. This modification enhances the peptide’s utility in various biochemical assays .

Common Reagents and Conditions

    Biotinylation Reagents: Biotin-N-hydroxysuccinimide (NHS) ester is commonly used for biotinylation.

    Reaction Conditions: The biotinylation reaction is typically carried out in an aqueous buffer at a pH of 7-9. .

Major Products

The major product of the biotinylation reaction is Biotin-Gastrin-1, human (1-17), which retains the biological activity of the native gastrin peptide while being biotinylated for enhanced detection and analysis .

Scientific Research Applications

Biotin-Gastrin-1, human (1-17) has a wide range of scientific research applications:

Mechanism of Action

Biotin-Gastrin-1, human (1-17) exerts its effects by binding to gastrin receptors on the surface of gastric cells. This binding triggers a cascade of intracellular signaling pathways that lead to the secretion of gastric acid and the regulation of gastrointestinal motility. The biotin label allows for specific detection and analysis of the peptide in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-Gastrin-1, human (1-17) is unique due to its biotinylation, which facilitates specific detection and analysis while retaining the biological activity of the native gastrin peptide. This makes it a valuable tool in various biochemical and clinical assays .

Properties

Molecular Formula

C107H140N22O34S2

Molecular Weight

2342.5 g/mol

IUPAC Name

(4S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H140N22O34S2/c1-54(2)43-73(124-104(160)76(47-59-50-110-64-20-11-9-18-62(59)64)126-106(162)79-21-14-41-129(79)83(133)52-112-94(150)65(28-34-84(134)135)114-81(131)23-13-12-22-80-91-78(53-165-80)127-107(163)128-91)102(158)120-70(33-39-89(144)145)100(156)119-69(32-38-88(142)143)99(155)118-68(31-37-87(140)141)98(154)117-67(30-36-86(138)139)97(153)116-66(29-35-85(136)137)96(152)113-55(3)93(149)123-74(45-57-24-26-60(130)27-25-57)95(151)111-51-82(132)115-75(46-58-49-109-63-19-10-8-17-61(58)63)103(159)121-71(40-42-164-4)101(157)125-77(48-90(146)147)105(161)122-72(92(108)148)44-56-15-6-5-7-16-56/h5-11,15-20,24-27,49-50,54-55,65-80,91,109-110,130H,12-14,21-23,28-48,51-53H2,1-4H3,(H2,108,148)(H,111,151)(H,112,150)(H,113,152)(H,114,131)(H,115,132)(H,116,153)(H,117,154)(H,118,155)(H,119,156)(H,120,158)(H,121,159)(H,122,161)(H,123,149)(H,124,160)(H,125,157)(H,126,162)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H2,127,128,163)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,91-/m0/s1

InChI Key

YCAQMDCEUIHYPE-CNCIPMBJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C(CCC(=O)O)NC(=O)CCCCC8C9C(CS8)NC(=O)N9

Origin of Product

United States

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